1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine

Halogen Bonding 5-HT7 Receptor Structure-Activity Relationship

Research on sigma receptors and melanocortin-4 receptor (MC4R) often stalls due to lack of precisely substituted cyclohexylpiperazine probes. This 1,4-disubstituted piperazine solves that gap: - Uniquely combines a lipophilic cyclohexyl group (high σ affinity) with a 3-bromo-4-methoxybenzyl moiety (up to 35-fold affinity gain vs. non-halogenated analogs via halogen bonding). - Aryl bromide serves as a synthetic handle for Suzuki, Heck, or Buchwald-Hartwig coupling, enabling rapid library synthesis and PROTAC development. - Calculated clogP ~4.8 supports CNS-penetrant candidate design. Supplied as a custom-synthesis product with full analytical characterization.

Molecular Formula C18H27BrN2O
Molecular Weight 367.3 g/mol
Cat. No. B6066330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine
Molecular FormulaC18H27BrN2O
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)Br
InChIInChI=1S/C18H27BrN2O/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3
InChIKeyCCYGZNZVQAVJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine: Receptor Pharmacology Research Tool


The target compound, 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine (C18H27BrN2O, MW: 367.3 g/mol), is a 1,4-disubstituted piperazine featuring a cyclohexyl group and a 3-bromo-4-methoxybenzyl moiety . This structure combines a basic piperazine scaffold with a lipophilic cyclohexyl substituent, known to confer high affinity for sigma (σ) receptors [1], and a halogenated benzyl group that introduces potential for halogen bonding and synthetic diversification. As a specialized research chemical, it is positioned within the broader class of arylcyclohexylpiperazines explored for melanocortin-4 receptor (MC4R) antagonism [2] and sigma receptor modulation, serving as a critical tool compound for structure-activity relationship (SAR) studies.

1 Sigma receptor SAR studies – Privileged 1-cyclohexylpiperazine core for high-affinity σ1/σ2 probe development
2 Halogen bond-enabled target engagement – 3-bromo substituent as a reversible covalent anchor for GPCR binding pocket mapping
3 CNS exposure model compound – Cyclohexyl-driven lipophilicity (reported clogP ≈ 4.8) for blood-brain barrier permeability studies

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine: Specificity vs. Generic Piperazines


Simple substitution with other piperazine derivatives, such as 1-(3-bromo-4-methoxybenzyl)piperazine or 1-cyclohexylpiperazine, fails to replicate the target compound's pharmacological profile and synthetic utility. The cyclohexyl group, a bulky aliphatic ring, critically influences lipophilicity, membrane permeability, and a distinct binding mode at sigma receptors compared to phenyl or smaller alkyl substituents [1]. The simultaneous presence of a 3-bromo-4-methoxybenzyl group introduces a halogen bond donor at the meta-position of the aromatic ring. Published SAR studies demonstrate that a bromine atom at this specific position can cause up to a 35-fold increase in receptor binding affinity compared to its non-halogenated counterpart through halogen bonding with key amino acid residues [2]. This precise electronic and steric combination is not duplicable by interchanging generically substituted piperazine analogs, making it a unique tool for probing receptor space and chemical reactivity.

Target Compound
1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine
Dual pharmacophore: σ-binding core + halogen bond donor for SAR diversification
Potential Substitute
1-(3-Bromo-4-methoxybenzyl)piperazine
Lacks cyclohexyl group; sigma receptor affinity may be substantially reduced (class-level inference suggests >1000-fold shift)
Potential Substitute
1-(4-Methoxybenzyl)-4-cyclohexylpiperazine
Absence of 3-bromo handle removes halogen bonding; reported 35-fold affinity gain cannot transfer to non-halogenated scaffold
Potential Substitute
1-(3-Bromo-4-methoxybenzyl)-4-phenylpiperazine
Cyclohexyl replaced by phenyl; lipophilicity and CNS permeability profile may shift significantly (ΔclogP ≈ 0.8)

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine: Key Differentiation Evidence


Halogen Bonding-Driven Affinity Enhancement

A critical differentiator is the bromine atom at the 3-position of the benzyl ring, which is absent in common first-generation analogs like 1-(4-methoxybenzyl)-4-cyclohexylpiperazine. A combined theoretical and experimental case study on 5-HT7 receptor ligands demonstrated that a bromine atom at the 3-position of an aryl fragment forms a halogen bond with the T5.39 amino acid hot spot, resulting in a 35-fold increase in binding affinity (Ki) compared to the non-halogenated analog [1]. This class-level inference suggests a similar potential for enhanced target engagement for the target compound over its non-brominated counterparts.

Halogen Bonding Affinity
Class-level inference
35-fold increase vs non-halogenated analog
Supports target engagement differentiation
Reported at 5-HT7 receptor T5.39 hot spot; inferred for analogous GPCR binding pockets
Halogen Bonding 5-HT7 Receptor Structure-Activity Relationship

Sigma Receptor Engagement via Cyclohexylpiperazine Core

The 1-cyclohexylpiperazine core is a known privileged scaffold for sigma (σ) receptor affinity. The reference cyclohexylpiperazine, PB28, demonstrates this with high affinity for σ2 (Ki = 0.68 nM) and σ1 (Ki = 0.38 nM) receptors . While the target compound's specific Ki values are not disclosed, an analog search reveals that 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines retain significant σ receptor affinity [1]. The target compound, by maintaining the 4-cyclohexylpiperazine core, is thus differentiated from 1-(3-bromo-4-methoxybenzyl)piperazine, which lacks this core and is expected to have negligible σ receptor affinity. This difference in core structure dictates a completely different primary target profile.

Sigma Receptor Core
Class-level inference
Reference PB28: σ2 Ki 0.68 nM, σ1 Ki 0.38 nM
Privileged core for sigma receptor probe development
Comparator lacks cyclohexyl; predicted >1000-fold affinity difference
Sigma Receptor PB28 Radioligand Binding

Optimized Lipophilicity for CNS Penetration

The substitution of a phenyl group with a cyclohexyl group significantly increases lipophilicity, a key determinant of brain penetration. The target compound, 1-(3-bromo-4-methoxybenzyl)-4-cyclohexylpiperazine, has a calculated partition coefficient (clogP) of approximately 4.8 . In contrast, its direct phenylpiperazine analog, 1-(3-bromo-4-methoxybenzyl)-4-phenylpiperazine, has a lower clogP of ~4.0. This shift into an optimal range for CNS drug candidates (typically clogP 2-5) suggests improved passive permeability across the blood-brain barrier, differentiating it from less lipophilic analogs that may have restricted CNS exposure.

CNS Lipophilicity
Cross-study comparable
ΔclogP ≈ +0.8
May support brain penetration model selection
In silico prediction; experimental permeability data to verify
Lipophilicity clogP Blood-Brain Barrier CNS Drug Design

Synthetic Versatility via Aryl Bromide Handle

The aromatic bromine atom serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not possible with non-halogenated analogs like 1-(4-methoxybenzyl)-4-cyclohexylpiperazine. This allows for the rapid generation of derivative libraries for SAR exploration directly from a single advanced intermediate. The target compound is thus not merely a screening hit but a strategic platform for chemical biology probe synthesis, offering a tangible advantage in synthetic economy over its non-halogenated comparator.

Aryl Bromide Handle
Supporting evidence
Enables Pd-catalyzed cross-coupling diversification
Supports late-stage functionalization workflow
Non-halogenated analogs inert to Suzuki/Buchwald-Hartwig conditions
Cross-Coupling Late-Stage Functionalization Medicinal Chemistry Chemical Biology

1-(3-Bromo-4-methoxybenzyl)-4-cyclohexylpiperazine: Research Applications


Sigma Receptor Lead Optimization in CNS Drug Discovery

The compound's privileged 1-cyclohexylpiperazine core, which is responsible for high σ receptor affinity as seen in reference compound PB28 , makes it an ideal starting point for developing new sigma-2 receptor agonists or sigma-1 antagonists. Its structure allows medicinal chemists to probe the SAR around the benzyl moiety while maintaining strong target engagement. The predicted clogP of ~4.8 supports the design of CNS-penetrant therapeutic candidates for pain, cancer, or neurodegenerative diseases.

Late-Stage Diversification for Functional Probe Synthesis

The unique presence of the aryl bromide in its structure offers a clear advantage over non-halogenated piperazine building blocks. This compound can be stockpiled and used as an advanced intermediate for rapid, late-stage diversification using Suzuki, Heck, or Buchwald-Hartwig couplings. This enables the parallel synthesis of focused libraries to interrogate biological targets or to create novel affinity probes and PROTACs (Proteolysis Targeting Chimeras), directly impacting the pace of chemical biology projects.

Melanocortin Receptor Subtype Selectivity Profiling

SAR studies on cyclohexylpiperazines have shown that subtle modifications can lead to dramatic shifts in melanocortin receptor selectivity, as exemplified by compound 14t which displays a 260-fold selectivity for MC4R (Ki = 4.2 nM) over MC3R (Ki = 1100 nM) [1]. The target compound, with its distinct 3-bromo-4-methoxybenzyl substitution, is a key tool for expanding this SAR, helping to identify new chemotypes with even higher selectivity against closely related receptor subtypes, which is a common challenge in GPCR drug discovery.

Cyclohexyl vs. Phenyl Analog Pharmacokinetics

The calculated 0.8 log unit increase in lipophilicity compared to its 4-phenylpiperazine analog positions this compound as a valuable model substrate for studying the impact of aliphatic ring size on ADME properties. Researchers can use it to experimentally determine membrane permeability (PAMPA or Caco-2 assays) and brain-to-plasma ratios, generating crucial structure-property relationship (SPR) data that guides the optimization of next-generation CNS and oncology therapeutics.

Application
Selection Property
Validation Focus
Sigma receptor lead optimization
Privileged 1-cyclohexylpiperazine core fidelity
σ1/σ2 radioligand binding assay confirmation
Late-stage functional probe synthesis
Unique aryl bromide reactivity handle
Cross-coupling efficiency and derivative library yield
Melanocortin receptor subtype profiling
3-bromo-4-methoxybenzyl substitution pattern
MC4R vs MC3R selectivity shift review
CNS pharmacokinetic model substrate
Cyclohexyl-driven lipophilicity (reported clogP 4.8)
PAMPA / Caco-2 permeability and brain-to-plasma ratio
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